Uroporphyrin I
Description
Uroporphyrin I (Uro I) is an octacarboxylic porphyrin derived from the oxidation of uroporphyrinogen I, a tetrapyrrole intermediate in heme biosynthesis. Structurally, it contains eight carboxyl groups arranged in a symmetric isomer pattern (1:3:5:7-tetraacetic acid and 2:4:6:8-tetrapropionic acid substituents) . Its deep-red fluorescence and stability in acidic/basic conditions make it a diagnostic marker .
Properties
CAS No. |
607-14-7 |
|---|---|
Molecular Formula |
C40H38N4O16 |
Molecular Weight |
830.7 g/mol |
IUPAC Name |
3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C40H38N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-26-19(3-7-35(49)50)23(11-39(57)58)31(43-26)16-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)15-27-18(2-6-34(47)48)22(10-38(55)56)30(42-27)13-25(17)41-29/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
InChI Key |
MOTVYDVWODTRDF-UHFFFAOYSA-N |
SMILES |
C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O |
Canonical SMILES |
C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O |
Related CAS |
68929-06-6 (di-hydrochloride) |
Synonyms |
2,7,12,17-porphinetetrapropionic acid uroporphyrin I uroporphyrin I, dihydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Uroporphyrin III (Uro III)
Uro III, the physiological isomer, shares the same molecular formula as Uro I but differs in substituent arrangement (1:3:5:8-tetraacetic acid and 2:4:6:7-tetrapropionic acid). Key distinctions include:
Research Findings :
Coproporphyrins (Copro I and III)
Coproporphyrins are tetracarboxylic porphyrins formed via decarboxylation of uroporphyrinogens. Uro I decarboxylates to Copro I, and Uro III to Copro III .
Kinetic Studies :
Heptacarboxyl Porphyrins
These intermediates arise from partial decarboxylation of Uro I/III. In PCT, heptacarboxyl porphyrin III accumulates alongside Uro I due to UROD inhibition .
Hydroxylated and Peroxylated Derivatives
- Meso-hydroxythis compound and peroxyacetic acid this compound are unique to CEP, formed via iron/H$2$O$2$-mediated oxidation of uroporphyrinogen I .
- These derivatives are absent in hepatic porphyrias, highlighting their erythropoietic origin .
Clinical and Research Implications
Diagnostic Utility
Pathogenic Mechanisms
Controversies Resolved
- Earlier studies misattributed Waldenström porphyrins to Uro I + heptacarboxyl III . Modern chromatography/X-ray diffraction confirmed mixtures of Uro I (25%) and III (75%) .
Preparation Methods
Acid-Catalyzed Condensation of Porphobilinogen
The classical synthesis involves the condensation of PBG in hydrochloric acid–methanol solutions, followed by oxidation and purification. Key steps include:
-
Condensation : PBG (2.0 mmol) is refluxed in a 3:1 methanol–water mixture with HCl (10 mL) for 2 hours.
-
Oxidation : The intermediate porphyrinogen is oxidized aerobically at room temperature for 24 hours.
-
Purification : The crude product is crystallized from chloroform–methanol, yielding this compound methyl ester (5.9% yield).
Table 1: Reaction Conditions and Yields for Chemical Synthesis
| Parameter | Value | Source |
|---|---|---|
| Reagents | PBG, HCl, MeOH–H2O | |
| Temperature | Reflux (100°C) | |
| Reaction Time | 2 hours (condensation) | |
| Oxidation Time | 24 hours (aerobic) | |
| Yield (Methyl Ester) | 5.9% | |
| Melting Point | 285–286°C |
This method remains foundational but suffers from low yields due to competing oligomerization and tar formation.
Decarboxylation and Side-Chain Modification
This compound’s eight carboxyl groups make it highly soluble in aqueous alkali, complicating isolation. Partial decarboxylation to coproporphyrin I simplifies purification:
-
Heating this compound in 1% HCl at 185–190°C for 4 hours selectively removes four carboxyl groups, yielding coproporphyrin I.
-
The product is identical to synthetic coproporphyrin I by melting point (251–252°C), infrared spectroscopy, and X-ray analysis.
Enzymatic Synthesis Pathways
Porphobilinogen Deaminase and Isomerase Systems
Enzymatic synthesis exploits two key enzymes:
-
Porphobilinogen deaminase : Catalyzes the polymerization of PBG into hydroxymethylbilane, which cyclizes non-enzymatically to uroporphyrinogen I.
-
Uroporphyrinogen isomerase : Redirects cyclization to form uroporphyrinogen III in vivo.
In the absence of isomerase, deaminase exclusively produces uroporphyrinogen I, which auto-oxidizes to this compound under aerobic conditions.
Table 2: Enzymatic Synthesis Parameters
| Parameter | Value | Source |
|---|---|---|
| Enzyme | PBG deaminase | |
| Substrate | PBG (2.0 mM) | |
| Incubation Conditions | 37°C, anaerobic | |
| Product | Uroporphyrinogen I | |
| Oxidation | Aerobic, 24 hours |
This method is highly specific but requires enzyme isolation, limiting scalability.
Inhibition of Isomerase Activity
Uroporphyrinogen III synthesis is suppressed by:
Both approaches ensure exclusive this compound production, confirming the enzyme’s role in directing isomerism.
Green Chemistry Approaches
Recent advances prioritize solvent reduction and avoid toxic oxidants. A prototypical method involves:
-
Condensation : Pyrrole and aldehyde derivatives react in HCl–MeOH–H2O (3:2:1) at room temperature.
-
Oxidation : Refluxing in dimethylformamide (DMF) aerobically for 1.5 hours.
While optimized for tetraphenylporphyrin, this framework is adaptable to this compound by substituting PBG for aldehyde.
Table 3: Green Synthesis Advantages
| Feature | Benefit | Source |
|---|---|---|
| Solvent System | H2O–MeOH (low toxicity) | |
| Oxidant | O2 (air) | |
| Scalability | Gram-scale production | |
| Yield | 10–40% |
Analytical Validation
Critical to all methods is confirming this compound’s identity:
-
Paper Chromatography : Lutidine–water systems resolve this compound from hepta- and hexacarboxylic analogs.
-
Melting Point Analysis : Synthetic and natural methyl esters show identical melting points (285–286°C).
-
Spectroscopy : UV-vis spectra exhibit a Soret band at 400 nm and four Q-bands (500–650 nm) .
Q & A
How is Uroporphyrin I detected and quantified in biological samples?
Basic:
this compound is quantified using high-performance liquid chromatography (HPLC) paired with fluorescence detection due to its inherent fluorescent properties. Fluorometric assays (excitation: 400 nm, emission: 600 nm) are standardized against a this compound calibration curve, as described in porphyria diagnostics . For solubility, samples must be prepared in alkaline (pH > 9.5) or strongly acidic (pH < 2) aqueous media to avoid degradation .
Advanced:
In complex matrices (e.g., erythrocytes or liver tissue), tandem mass spectrometry (LC-MS/MS) improves specificity by distinguishing this compound from structural analogs like Uroporphyrin III. Validation requires spiked recovery experiments and internal standards (e.g., isotopically labeled porphyrins) to account for matrix effects .
What experimental models are used to study this compound accumulation in porphyrias?
Basic:
Murine models (e.g., R167Q+/+ mice) with defective uroporphyrinogen III synthase replicate congenital erythropoietic porphyria (CEP), showing elevated this compound in erythrocytes, liver, and brain tissues . Cell-based models, such as ALA-treated Leishmania spp. transfectants, enable controlled porphyrin biosynthesis studies .
Advanced:
CRISPR-engineered human hepatocyte lines with mutations in UROS or ALAS2 genes are used to dissect enzymatic defects in heme biosynthesis. These models allow for real-time tracking of this compound accumulation using fluorescence microscopy and Raman spectroscopy .
How do environmental factors influence this compound aggregation?
Basic:
Salt concentration (e.g., NaCl) and pH are critical: dimerization occurs at physiological salt levels (≥100 mM), while acidic conditions (pH < 3) induce non-physiological aggregation. Absorption spectroscopy (Soret band shifts) monitors these transitions .
Advanced:
Resonance Raman difference spectroscopy reveals metal-dependent aggregation mechanisms. For example, Cu(II)-Uroporphyrin I forms stable dimers via axial ligand bridging, whereas Zn(II) derivatives remain monomeric. Nonlinear least-squares fitting of spectral data quantifies dimerization equilibrium constants (Kd) .
What methodological challenges arise in distinguishing this compound from isomer III?
Basic:
HPLC with C18 reverse-phase columns and gradient elution (methanol/water with 0.1% TFA) partially resolves isomers. Co-elution risks require post-column fluorescence verification .
Advanced:
Ion mobility spectrometry (IMS) coupled with mass spectrometry separates isomers based on collision cross-section differences. Machine learning algorithms (e.g., PCA) analyze spectral libraries to improve identification accuracy in complex mixtures .
How is this compound utilized in photodynamic therapy (PDT) research?
Basic:
this compound’s fluorescence (λex 405 nm, λem 620 nm) enables tumor localization in preclinical models. Protocols involve intravenous administration followed by laser irradiation (630 nm) to generate cytotoxic singlet oxygen .
Advanced:
Surface-enhanced Raman scattering (SERS) nanoparticles functionalized with this compound improve PDT efficacy. In vivo studies measure singlet oxygen quantum yields (ΦΔ) via near-infrared chemiluminescence imaging .
What analytical techniques validate this compound purity in synthetic preparations?
Basic:
Purity (>95%) is confirmed via UV-Vis spectroscopy (Soret band at 406 nm) and thin-layer chromatography (TLC) with acetic acid/ether/hexane mobile phases. Acidic degradation products (e.g., decarboxylated porphyrins) are monitored .
Advanced:
X-ray crystallography resolves structural homogeneity, while inductively coupled plasma mass spectrometry (ICP-MS) detects trace metal contaminants (e.g., Fe, Zn) that alter photophysical properties .
How does this compound contribute to oxidative stress mechanisms?
Basic:
this compound acts as a phototoxin under UV/visible light, generating ROS via Type I (electron transfer) and Type II (singlet oxygen) pathways. In vitro assays (e.g., DCFH-DA fluorescence) quantify ROS in keratinocyte cultures .
Advanced:
Electron paramagnetic resonance (EPR) spin trapping identifies specific ROS (e.g., hydroxyl radicals) in this compound-loaded mitochondria. Computational models (DFT) predict redox potentials and site-specific radical formation .
What protocols ensure reproducibility in this compound studies?
Basic:
Standardize storage conditions (-20°C in amber vials) to prevent photodegradation. Pre-experiment solubility tests in buffered solutions (pH 2–10) confirm monomeric stability .
Advanced:
Interlaboratory validation using reference materials (e.g., NIST porphyrin standards) and blinded data analysis mitigate batch effects. Open-source spectral databases (e.g., HMDB) enhance cross-study comparability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
